5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 21912-24-3
VCID: VC18402751
InChI: InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2
SMILES:
Molecular Formula: C10H14Cl2O3S
Molecular Weight: 285.19 g/mol

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride

CAS No.: 21912-24-3

Cat. No.: VC18402751

Molecular Formula: C10H14Cl2O3S

Molecular Weight: 285.19 g/mol

* For research use only. Not for human or veterinary use.

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride - 21912-24-3

Specification

CAS No. 21912-24-3
Molecular Formula C10H14Cl2O3S
Molecular Weight 285.19 g/mol
IUPAC Name 5-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride
Standard InChI InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2
Standard InChI Key LCOLLZNVOZERDL-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C1CC2S(=O)(=O)CCCl)C(=O)Cl

Introduction

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is a synthetic compound with the molecular formula C10H14Cl2O3SC_{10}H_{14}Cl_2O_3S. It is classified as a bicyclic sulfonyl chloride derivative, notable for its structural complexity and potential applications in chemical synthesis and pharmaceutical research. This compound is identified by CAS number 21912-24-3 and has a molecular weight of 285.19 g/mol .

Structural Features

The compound contains a bicyclo[2.2.1]heptane framework, which imparts rigidity and steric hindrance to the molecule. The functional groups include:

  • A sulfonyl chloride group (SO2Cl-SO_2Cl), contributing to its reactivity.

  • A carbonyl chloride group (COCl-COCl), making it useful in acylation reactions.

  • A chloroethyl side chain, which can enhance electrophilicity and facilitate alkylation reactions .

Synthetic Chemistry

The dual presence of sulfonyl and carbonyl chloride groups makes this compound a versatile reagent in organic synthesis:

  • It can act as an acylating agent for amines or alcohols, forming sulfonamides or esters.

  • Its bicyclic structure is useful in designing sterically constrained intermediates for complex molecules .

Pharmaceutical Research

While specific biological activities of this compound have not been extensively documented, derivatives of sulfonyl chlorides are often explored for:

  • Anticancer properties, due to their ability to alkylate DNA or proteins.

  • Use as intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .

Safety and Handling

This compound is reactive due to its electrophilic functional groups and must be handled with care:

  • Hazards: It can cause severe irritation to skin, eyes, and respiratory tract upon contact.

  • Storage: Store in a cool, dry place away from moisture and incompatible substances like strong bases or nucleophiles.

  • Protective Measures: Use personal protective equipment (PPE), including gloves, goggles, and lab coats during handling .

Synthesis Pathways

The preparation of this compound typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorosulfonic acid followed by treatment with thionyl chloride to introduce the carbonyl chloride group:

  • Starting Material: Bicyclo[2.2.1]heptane derivatives.

  • Reagents: Chlorosulfonic acid (HSO3ClHSO_3Cl) and thionyl chloride (SOCl2SOCl_2).

  • Reaction Conditions: Controlled temperature (0–50°C) under an inert atmosphere to prevent side reactions.

Comparative Data Table

ParameterValueSource
CAS Number21912-24-3
Molecular Weight285.19 g/mol
Functional GroupsSulfonyl chloride, carbonyl chloride
ApplicationsOrganic synthesis, pharmaceutical intermediates

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